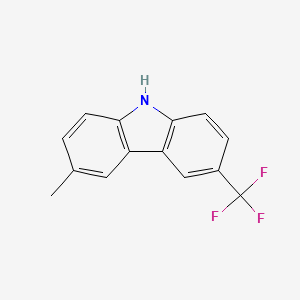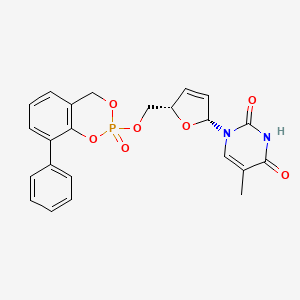
4-((1H-Imidazol-4-yl)methyl)-1-phenylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1H-Imidazol-4-yl)methyl)-1-phenylpiperidine is a complex organic compound that features a unique combination of an imidazole ring and a piperidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-((1H-Imidazol-4-yl)methyl)-1-phenylpiperidine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using a nickel-catalyzed addition to nitrile followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by reductive amination of 1,5-diketones.
Coupling of the Rings: The final step involves coupling the imidazole and piperidine rings through a suitable linker, such as a methylene group, under appropriate reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.
Types of Reactions:
Oxidation: The imidazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Reduction: The piperidine ring can be reduced using hydrogenation techniques.
Substitution: Both the imidazole and piperidine rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of fully saturated piperidine derivatives.
Substitution: Formation of various substituted imidazole and piperidine derivatives.
科学的研究の応用
4-((1H-Imidazol-4-yl)methyl)-1-phenylpiperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
4-((1H-イミダゾール-4-イル)メチル)-1-フェニルピペリジンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が関与します。イミダゾール環は、金属イオンや酵素の活性部位に結合するリガンドとして作用することができ、一方、ピペリジン環は、化合物の結合親和性と特異性を高めることができます。 これらの相互作用は、さまざまな生化学経路を調節し、化合物の観察された生物学的効果をもたらします .
類似の化合物:
- 1H-イミダゾール、4-メチル-
- 4-(4,5-ジフェニル-1H-イミダゾール-2-イル)フェノキシ)メチル)-1-(2,3,4-トリ置換フェニル)-1H-1,2,3-トリアゾール
比較: 4-((1H-イミダゾール-4-イル)メチル)-1-フェニルピペリジンは、イミダゾール環とピペリジン環の組み合わせにより、独特の化学的および生物学的特性を備えています。
類似化合物との比較
- 1H-Imidazole, 4-methyl-
- 4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole
Comparison: 4-((1H-Imidazol-4-yl)methyl)-1-phenylpiperidine is unique due to its combination of an imidazole ring and a piperidine ring, which provides a distinct set of chemical and biological properties.
特性
分子式 |
C15H19N3 |
|---|---|
分子量 |
241.33 g/mol |
IUPAC名 |
4-(1H-imidazol-5-ylmethyl)-1-phenylpiperidine |
InChI |
InChI=1S/C15H19N3/c1-2-4-15(5-3-1)18-8-6-13(7-9-18)10-14-11-16-12-17-14/h1-5,11-13H,6-10H2,(H,16,17) |
InChIキー |
DKJLGZJEDGFKIC-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1CC2=CN=CN2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Methyl-[1,4]thiazepan-(5E)-ylideneamine](/img/structure/B10843117.png)










